Cas no 31009-03-7 (7-fluoroquinoline-4-carboxylic acid)

7-Fluoroquinoline-4-carboxylic acid is a fluorinated heterocyclic compound with a quinoline core structure, featuring a carboxylic acid group at the 4-position and a fluorine substituent at the 7-position. This structure imparts unique reactivity and functional versatility, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The fluorine atom enhances metabolic stability and binding affinity in target molecules, while the carboxylic acid group allows for further derivatization via amidation, esterification, or other coupling reactions. Its high purity and well-defined chemical properties ensure consistent performance in research and industrial applications, particularly in the development of bioactive compounds.
7-fluoroquinoline-4-carboxylic acid structure
31009-03-7 structure
Product name:7-fluoroquinoline-4-carboxylic acid
CAS No:31009-03-7
MF:C10H6FNO2
MW:191.158545970917
MDL:MFCD20642371
CID:1016212
PubChem ID:18475507

7-fluoroquinoline-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 7-fluoroquinoline-4-carboxylic acid
    • CS-0187965
    • AMY26423
    • AS-41958
    • SCHEMBL7370900
    • 7-FLUOROQUINOLINE-4-CARBOXYLICACID
    • 31009-03-7
    • DB-229626
    • 78202-45-6
    • MFCD20642371
    • 4-Quinolinecarboxylic acid, 7-fluoro-
    • SB67951
    • A850680
    • EN300-267695
    • AKOS022971869
    • DTXSID40594216
    • ethyl 5-(chloromethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
    • MDL: MFCD20642371
    • Inchi: InChI=1S/C10H6FNO2/c11-6-1-2-7-8(10(13)14)3-4-12-9(7)5-6/h1-5H,(H,13,14)
    • InChI Key: QIRLJMJLJXBUMP-UHFFFAOYSA-N
    • SMILES: C1=CC2=C(C=CN=C2C=C1F)C(=O)O

Computed Properties

  • Exact Mass: 191.03828
  • Monoisotopic Mass: 191.03825660g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 50.2Ų

Experimental Properties

  • Density: 1.431±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Very slightly soluble (0.32 g/l) (25 º C),
  • PSA: 50.19

7-fluoroquinoline-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB448561-250 mg
7-Fluoroquinoline-4-carboxylic acid
31009-03-7
250MG
€398.00 2022-06-10
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ7291-1G
7-fluoroquinoline-4-carboxylic acid
31009-03-7 95%
1g
¥ 2,494.00 2023-04-13
Enamine
EN300-267695-10.0g
7-fluoroquinoline-4-carboxylic acid
31009-03-7
10.0g
$4949.0 2023-02-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ7291-5G
7-fluoroquinoline-4-carboxylic acid
31009-03-7 95%
5g
¥ 7,484.00 2023-04-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CC900-50mg
7-fluoroquinoline-4-carboxylic acid
31009-03-7 95+%
50mg
455.0CNY 2021-07-15
Enamine
EN300-267695-1.0g
7-fluoroquinoline-4-carboxylic acid
31009-03-7
1g
$0.0 2023-06-07
Enamine
EN300-267695-0.05g
7-fluoroquinoline-4-carboxylic acid
31009-03-7
0.05g
$407.0 2023-09-11
Alichem
A189006658-250mg
7-Fluoroquinoline-4-carboxylic acid
31009-03-7 95%
250mg
$185.12 2023-09-02
A2B Chem LLC
AB42260-100mg
7-Fluoroquinoline-4-carboxylic acid
31009-03-7 95%
100mg
$165.00 2024-04-20
A2B Chem LLC
AB42260-250mg
7-Fluoroquinoline-4-carboxylic acid
31009-03-7 95%
250mg
$271.00 2024-04-20

Additional information on 7-fluoroquinoline-4-carboxylic acid

Introduction to 7-fluoroquinoline-4-carboxylic acid (CAS No. 31009-03-7)

7-fluoroquinoline-4-carboxylic acid, with the chemical identifier CAS No. 31009-03-7, is a fluorinated derivative of quinoline that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinolone family, a class of molecules known for their broad-spectrum antimicrobial properties. The introduction of a fluorine atom at the 7-position and a carboxylic acid group at the 4-position introduces unique electronic and steric properties, making it a versatile scaffold for drug design and development.

The structural features of 7-fluoroquinoline-4-carboxylic acid contribute to its potential as an intermediate in the synthesis of various pharmacologically active agents. The fluorine atom, being highly electronegative, can modulate the reactivity and binding affinity of the molecule, enhancing its interaction with biological targets. This property is particularly valuable in the development of antibiotics, anticancer agents, and other therapeutic compounds where precise molecular interactions are critical.

In recent years, there has been growing interest in quinolone derivatives due to their efficacy against resistant bacterial strains. The fluorine substitution in 7-fluoroquinoline-4-carboxylic acid enhances its stability against metabolic degradation, thereby prolonging its biological activity. This makes it an attractive candidate for further exploration in the synthesis of novel antibiotics capable of overcoming bacterial resistance mechanisms.

Moreover, 7-fluoroquinoline-4-carboxylic acid has been investigated as a building block for more complex molecules. Its carboxylic acid functionality allows for further derivatization, enabling the creation of ester or amide derivatives that can be incorporated into larger drug candidates. Such modifications can improve solubility, bioavailability, and target specificity, making this compound a valuable asset in medicinal chemistry libraries.

Recent studies have highlighted the role of fluorinated quinolones in anticancer therapy. The ability of 7-fluoroquinoline-4-carboxylic acid to interfere with DNA gyrase and topoisomerase II, key enzymes involved in bacterial replication, has been extended to human cancer cells. Preliminary research suggests that fluorinated quinolones can induce apoptosis in certain cancer cell lines by disrupting DNA replication and repair mechanisms. This opens up new avenues for developing targeted therapies against various types of cancer.

The synthesis of 7-fluoroquinoline-4-carboxylic acid typically involves multi-step organic reactions, starting from commercially available quinoline precursors. The introduction of the fluorine atom is often achieved through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The subsequent formation of the carboxylic acid group can be accomplished via oxidation or hydrolysis of ester functionalities. These synthetic pathways have been optimized to ensure high yield and purity, making CAS No. 31009-03-7 readily accessible for research purposes.

In conclusion, 7-fluoroquinoline-4-carboxylic acid represents a promising compound in pharmaceutical research due to its structural versatility and biological activity. Its role as an intermediate in drug synthesis, along with its potential applications in antibiotic and anticancer therapies, underscores its importance in modern medicinal chemistry. As research continues to uncover new applications for this molecule, it is likely to remain a key player in the development of next-generation therapeutics.

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(CAS:31009-03-7)7-fluoroquinoline-4-carboxylic acid
A850680
Purity:99%
Quantity:10g
Price ($):1692.0